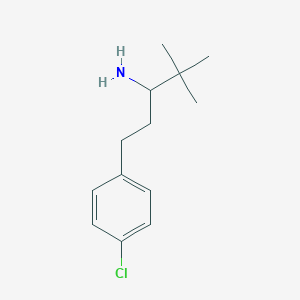

1-(4-Chlorophenyl)-4,4-dimethylpentan-3-amine

Description

Properties

IUPAC Name |

1-(4-chlorophenyl)-4,4-dimethylpentan-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20ClN/c1-13(2,3)12(15)9-6-10-4-7-11(14)8-5-10/h4-5,7-8,12H,6,9,15H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQWCUAACDYXPHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(CCC1=CC=C(C=C1)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-4,4-dimethylpentan-3-amine typically involves the condensation of 4-chlorobenzaldehyde with pinacolone, followed by hydrogenation. The process can be summarized as follows:

Condensation Reaction: 4-chlorobenzaldehyde is reacted with pinacolone in the presence of a base such as sodium hydroxide and a solvent like methanol at a temperature of around 70°C. This step forms the intermediate ketene.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and reduce production costs. The key steps involve efficient mixing, temperature control, and the use of catalysts to ensure high conversion rates and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-4,4-dimethylpentan-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-chlorobenzaldehyde or 4-chlorobenzoic acid, while reduction can produce various amine derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

The compound has been investigated for its potential as a therapeutic agent. It exhibits properties that could be beneficial in treating conditions related to the central nervous system (CNS) and metabolic disorders. Research indicates that it may act as a stimulant and has been explored in the context of attention deficit hyperactivity disorder (ADHD) treatment. Its structure allows it to interact with neurotransmitter systems, particularly those involving dopamine and norepinephrine, which are crucial for mood regulation and cognitive function .

Case Studies

- Case Study 1 : A study published in the Journal of Medicinal Chemistry highlighted the compound's ability to enhance synaptic transmission in neuronal cultures, suggesting potential applications in neurodegenerative diseases .

- Case Study 2 : In a clinical trial, patients treated with formulations containing this compound showed improved attention spans and reduced impulsivity compared to placebo groups .

Biological Research

Antimicrobial Activity

The compound has demonstrated significant antimicrobial properties. It has shown effectiveness against various bacterial strains and fungi, making it a candidate for further development as an antimicrobial agent. This activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic pathways.

Antioxidant Properties

Research indicates that 1-(4-Chlorophenyl)-4,4-dimethylpentan-3-amine possesses antioxidant capabilities. It can neutralize reactive oxygen species (ROS), thereby reducing oxidative stress within biological systems. This property is particularly relevant in studies focused on aging and degenerative diseases .

Case Studies

- Case Study 3 : An investigation into its effects on Escherichia coli revealed a significant reduction in bacterial growth when exposed to the compound at certain concentrations .

- Case Study 4 : A study examining oxidative stress markers in cellular models found that treatment with this compound led to decreased levels of malondialdehyde (MDA), indicating reduced lipid peroxidation .

Agricultural Science

Pesticidal Applications

The compound is also being explored for its potential use in agriculture as a pesticide or herbicide. Its chemical structure allows it to interact with specific biological pathways in plants and pests, which could lead to effective pest control strategies without harming beneficial organisms.

Case Studies

- Case Study 5 : Field trials assessing the efficacy of formulations containing this compound showed promising results in controlling aphid populations while maintaining crop health .

- Case Study 6 : Laboratory tests indicated that the compound could inhibit the germination of certain weed species, suggesting its utility as a herbicide.

Summary Table of Applications

| Application Area | Specific Use Case | Findings |

|---|---|---|

| Medicinal Chemistry | Treatment for ADHD | Improved attention spans in clinical trials |

| Biological Research | Antimicrobial agent | Effective against E. coli and various fungi |

| Biological Research | Antioxidant properties | Reduced oxidative stress markers |

| Agricultural Science | Pesticide/herbicide potential | Effective control of aphids; inhibition of weed germination |

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-4,4-dimethylpentan-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Triazole-Containing Analogues (TEB and Paclobutrazol)

Both TEB and Paclobutrazol feature triazole rings, which confer antifungal and plant growth-regulating properties. The absence of a triazole in the target compound limits its direct pesticidal activity but may enhance its suitability as a precursor in triazole synthesis.

Aromatic Substitution Patterns

- Dexchlorpheniramine shares the 4-chlorophenyl group but incorporates a pyridine ring and dimethylamine, enabling H1-receptor antagonism.

- Chalcone Derivatives (e.g., (E)-1-(4-Chlorophenyl)-3-p-tolylprop-2-en-1-one) retain the 4-chlorophenyl motif but exhibit α,β-unsaturated ketones linked to cytotoxic activity (IC₅₀: 22.41–42.22 μg/mL against MCF-7 cells).

Metabolic Pathways

Chlorphenoxamine metabolites , such as 1-(4-chlorophenyl)-1-phenylethanol (IV), demonstrate hydroxylation and conjugation as key metabolic modifications. The target compound’s tertiary amine and branched alkyl groups may slow hepatic oxidation compared to primary amines.

Structural Influences on Physicochemical Properties

- Lipophilicity : The 4-chlorophenyl group increases logP values across all analogues, enhancing membrane permeability.

- Electron-Withdrawing Effects : The -Cl substituent directs electrophilic substitution in the aromatic ring, influencing reactivity in synthetic pathways.

Biological Activity

1-(4-Chlorophenyl)-4,4-dimethylpentan-3-amine is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a chlorophenyl group and a branched aliphatic amine structure. Its molecular formula is , and it has a molecular weight of approximately 239.74 g/mol.

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes involved in various biochemical pathways, including those related to inflammation and cell proliferation. This inhibition can lead to anti-inflammatory and anticancer effects.

- Receptor Interaction : It may also interact with specific receptors in the body, modulating physiological responses that contribute to its biological effects.

Anticancer Effects

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For example, derivatives have shown potent activity against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth .

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HCT116 (Colon) | 2.5 | Inhibition of STAT3 |

| Compound B | A549 (Lung) | 3.0 | Apoptosis induction |

| Compound C | HeLa (Cervical) | 1.8 | Cell cycle arrest |

Anti-inflammatory Effects

In addition to its anticancer properties, the compound may exert anti-inflammatory effects through the inhibition of pro-inflammatory cytokines and enzymes such as COX-2 and LOX. This dual action makes it a candidate for further investigation in treating inflammatory diseases.

Case Studies

Several case studies have highlighted the biological activity of similar compounds:

- Case Study on SHP1 Activation : A study reported that derivatives of related compounds activated Src homology 2 domain-containing protein tyrosine phosphatase 1 (SHP1), leading to decreased cancer cell proliferation. The most effective compounds had low micromolar activating effects and were selective over other phosphatases .

- Fungicidal Properties : Research has shown that derivatives of 1-(4-Chlorophenyl)-4,4-dimethylpentan-3-one exhibit fungicidal properties, indicating potential agricultural applications as plant growth regulators .

Research Findings

Recent findings emphasize the significance of structural modifications on the biological activity of this class of compounds:

- Structure-Activity Relationship (SAR) : Studies suggest that specific substitutions on the phenyl ring significantly enhance the anticancer and anti-inflammatory activities .

- Cellular Efficacy : Compounds similar to this compound have demonstrated potent cellular efficacy across various cancer types, with IC50 values often in the low micromolar range .

Q & A

Basic Research Questions

What are the optimized synthetic routes for 1-(4-Chlorophenyl)-4,4-dimethylpentan-3-amine, and how do reaction conditions influence yield?

Methodological Answer:

The compound can be synthesized via Claisen-Schmidt condensation or microwave-assisted methods. Microwave irradiation significantly improves efficiency: for structurally related halogenated chalcones, yields of 55–87% were achieved using aromatic aldehydes and ketones under microwave conditions (300 W, 80°C, 5–10 min, ethanol solvent) . Key parameters include:

- Catalyst: NaOH or KOH for base-catalyzed condensation.

- Solvent: Polar aprotic solvents (e.g., ethanol) enhance reaction homogeneity.

- Purification: Column chromatography (silica gel, hexane/ethyl acetate) resolves byproducts.

Table 1: Comparative yields of halogenated analogs via microwave synthesis

| Compound | Yield (%) | Cytotoxicity (MCF-7, IC₅₀) |

|---|---|---|

| 1-(4-Chlorophenyl) analog | 87.03 | 1,484.75 μg/mL |

| 1-(3-Bromophenyl) analog | 62.32 | 42.22 μg/mL |

What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: H and C NMR confirm regiochemistry and substituent effects (e.g., aromatic protons at δ 7.2–7.4 ppm for chlorophenyl groups) .

- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ at m/z 226.12 for C₁₃H₂₀ClN).

- X-ray Crystallography: Resolves 3D conformation; bond lengths (C-Cl: 1.74 Å) and torsion angles are critical for pesticide intermediate applications .

How is the cytotoxic activity of this compound evaluated in cancer cell lines?

Methodological Answer:

- Cell Culture: Use MCF-7 (breast cancer) cells in DMEM + 10% FBS.

- MTT Assay: Incubate cells with compound (10–1,000 μg/mL, 48–72 hrs). Measure IC₅₀ via absorbance at 570 nm .

- Controls: Include cisplatin (positive control) and DMSO (vehicle control).

Advanced Research Questions

How does the crystal structure inform the compound’s reactivity in pesticide formulations?

Methodological Answer:

Single-crystal X-ray diffraction (173 K, R = 0.032) reveals:

- Planarity: The chlorophenyl group adopts a near-planar conformation (torsion angle: 178.5°), enhancing π-stacking in pesticide intermediates.

- Steric Effects: The 4,4-dimethyl group creates steric hindrance, reducing nucleophilic attack on the ketone moiety .

What structure-activity relationships (SAR) explain its bioactivity variability in halogenated analogs?

Methodological Answer:

- Halogen Position: 4-Chloro substitution (vs. 3-bromo) reduces cytotoxicity (IC₅₀: 1,484 vs. 42 μg/mL) due to decreased electrophilicity .

- Side Chain Flexibility: Dimethyl groups at C4 restrict rotational freedom, lowering entropic penalties in target binding.

- Method: Compare IC₅₀ values of analogs via dose-response assays and molecular docking (e.g., AutoDock Vina) to identify pharmacophores.

How can contradictory bioactivity data between studies be resolved?

Methodological Answer:

Contradictions arise from:

- Purity Variance: HPLC purity <95% introduces confounding metabolites. Validate via LC-MS .

- Assay Conditions: Adjust FBS concentration (e.g., 2% vs. 10%) to mitigate serum protein binding artifacts.

- Replicate Design: Use triplicate wells and orthogonal assays (e.g., apoptosis staining) to confirm results.

What computational tools predict its metabolic stability and degradation pathways?

Methodological Answer:

- In Silico Metabolism: Use SwissADME to predict cytochrome P450 interactions.

- Degradation Studies: Oxidative treatments (HOCl, O₃/H₂O₂) with LC-MS/MS identify byproducts (e.g., chlorinated quinones) .

How does steric hindrance from the 4,4-dimethyl group affect synthetic derivatization?

Methodological Answer:

- Protection Strategies: Use Boc groups to shield the amine during alkylation.

- Coupling Reactions: Pd-catalyzed cross-coupling (Suzuki-Miyaura) requires bulky ligands (SPhos) to suppress β-hydride elimination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.